REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[CH3:10][O:11][C:12](=[O:22])[C:13]1[CH:21]=[CH:20][C:16]([C:17](O)=[O:18])=[CH:15][CH:14]=1.[Al+3].[Cl-].[Cl-].[Cl-].Cl>>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([C:17]([C:16]2[CH:20]=[CH:21][C:13]([C:12]([O:11][CH3:10])=[O:22])=[CH:14][CH:15]=2)=[O:18])=[CH:3][CH:2]=1 |f:1.2,3.4.5.6|
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
terephthalic acid monomethyl ester chloride
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].COC(C1=CC=C(C(=O)O)C=C1)=O
|
Name
|
|
Quantity
|
40.2 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
portionwise with stirring, under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3-necked round-bottomed flask equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with a powder addition funnel and nitrogen inlet
|
Type
|
ADDITION
|
Details
|
The powder addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
The ice-water bath was removed
|
Type
|
CUSTOM
|
Details
|
the stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The viscous reaction mixture was cooled in an ice-water bath
|
Type
|
ADDITION
|
Details
|
ice was added very slowly portionwise
|
Type
|
CUSTOM
|
Details
|
upon quenching
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
The solid was washed with water
|
Type
|
CUSTOM
|
Details
|
triturated with hexanes (2×)
|
Type
|
CUSTOM
|
Details
|
to give a pink solid
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from EtOAc
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
The solid was dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(=O)C1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |